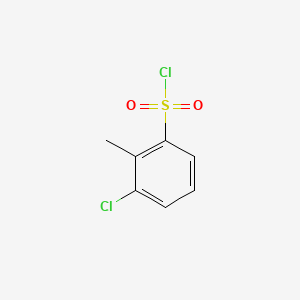















|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)N.[ClH:10].N([O-])=O.[Na+].O.O.O.O.O.O.[Cl-].[Mg+2].[Cl-].[S:24](=[O:26])=[O:25]>O.C(O)(=O)C.[Cu](Cl)Cl>[Cl:1][C:2]1[C:3]([CH3:9])=[C:4]([S:24]([Cl:10])(=[O:26])=[O:25])[CH:6]=[CH:7][CH:8]=1 |f:2.3,4.5.6.7.8.9.10.11.12|
|


|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(N)C=CC1)C
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
14.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
20.3 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.[Cl-].[Mg+2].[Cl-]
|
|
Name
|
ice
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for a further hour at 0° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred for 10 minutes
|
|
Duration
|
10 min
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
ADDITION
|
|
Details
|
During the addition the temperature of the reaction mixture
|
|
Type
|
CUSTOM
|
|
Details
|
rose from 20° C. to 40° C.
|
|
Type
|
STIRRING
|
|
Details
|
After stirring for 60 minutes at room temperature and for 60 minutes at 35° C.
|
|
Duration
|
60 min
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C(=C(C=CC1)S(=O)(=O)Cl)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |